molecular formula C9H9N3O B8413205 2-amino-1H-indole-3-carboxamide

2-amino-1H-indole-3-carboxamide

Cat. No. B8413205
M. Wt: 175.19 g/mol
InChI Key: XUDMTNKIWSJOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-1H-indole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-1H-indole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-amino-1H-indole-3-carboxamide

InChI

InChI=1S/C9H9N3O/c10-8-7(9(11)13)5-3-1-2-4-6(5)12-8/h1-4,12H,10H2,(H2,11,13)

InChI Key

XUDMTNKIWSJOON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)N)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium methylate methanol solution (28%, 96 g, 0.50 mol) was added to a solution of 2-(2-benzoylaminophenyl)-2-cyanoacetamide (Reference compound 17-1, 30 g, 0.11 mol) in anhydrous methanol (200 mL), and the mixture was stirred at 90° C. for 4.5 hours. The reaction mixture was concentrated by half in the volume under reduced pressure. After ice-water (500 mL) was added to the mixture, the whole was extracted with ethyl acetate (400 mL×2). The organic layer was washed with brine (300 mL), and dried over anhydrous magnesium sulfate. After the solvent was evaporated under reduced pressure, ethanol (400 mL) was added to the residue and the insoluble solid was removed by filtration. After the filtrate was concentrated under reduced pressure, chloroform (80 mL) was added to the residue and the precipitated solid was washed with diethyl ether (40 mL). The resultant solid was dried under reduced pressure to give the title reference compound (10 q) as a brown solid (yield 53%).
[Compound]
Name
Sodium methylate methanol
Quantity
96 g
Type
reactant
Reaction Step One
Name
2-(2-benzoylaminophenyl)-2-cyanoacetamide
Quantity
30 g
Type
reactant
Reaction Step One
Name
compound 17-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Yield
53%

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